![molecular formula C14H7BrClF3N2 B2537320 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 344277-74-3](/img/structure/B2537320.png)
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the preparation of 3-bromo-5-(trifluoromethyl)pyridine (TFMP) as an intermediate. One common method is the displacement of iodobromopyridine with in situ generated (trifluoromethyl)copper. This reaction yields the desired 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole core with a bromine atom at position 3, a chlorine atom at position 1, and a trifluoromethyl group at position 5 of the pyridine ring. The arrangement of these substituents significantly influences its properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo nucleophilic substitution reactions, aromatic substitutions, or cyclizations. Exploring its reactivity with different nucleophiles and electrophiles would provide valuable insights .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Research by Mphahlele (2018) on similar compounds showcases the analysis of crystal structures and hydrogen bonding networks, providing insights into the molecular interactions that could influence the physical properties and reactivity of such compounds. The study utilized X-ray crystallography and DFT calculations to explore structural parameters, which could be relevant for designing materials with specific characteristics (M. Mphahlele, 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of derivatives of this compound have been explored. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid by Niu Wen-bo (2011) provides a method for producing important intermediates for further chemical synthesis, showcasing the compound's role in the development of new chemical entities (Niu Wen-bo, 2011).
Antimicrobial and Anti-HIV Evaluation
A study by Pandeya et al. (2000) on the derivatives of indole, a core structure in 3-Bromo-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole, evaluated their antimicrobial and anti-HIV properties. This indicates the potential biomedical applications of such compounds in developing therapies or researching disease mechanisms (S. Pandeya et al., 2000).
Catalytic Applications
Lei-lei Sun et al. (2012) have developed a palladium- and copper-catalyzed tandem N-H/C-H bond functionalization reaction using compounds containing the indole structure, which could lead to the creation of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines. This research highlights the compound's utility in catalytic transformations, which could be beneficial in synthetic organic chemistry and materials science (Lei-lei Sun et al., 2012).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the interaction.
Result of Action
Given the variety of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and context of the interaction.
Eigenschaften
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClF3N2/c15-10-7-21(12-4-2-1-3-9(10)12)13-11(16)5-8(6-20-13)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJFPRAFCFSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
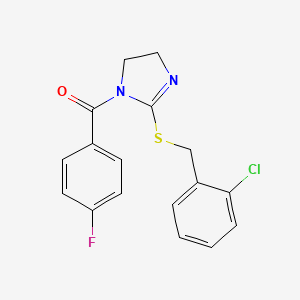
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)

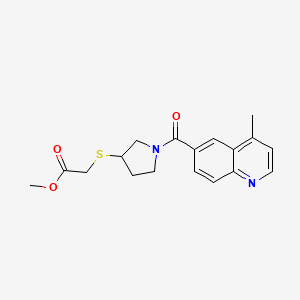
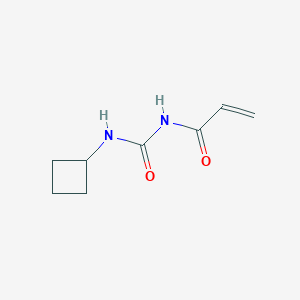
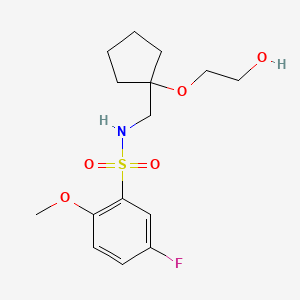
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
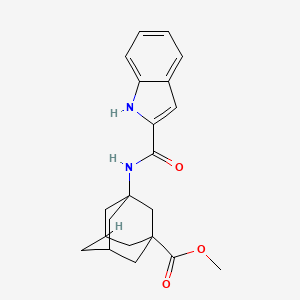
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
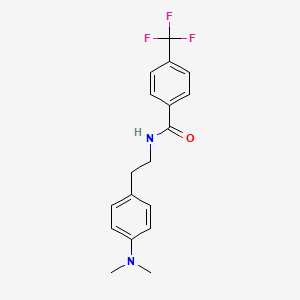
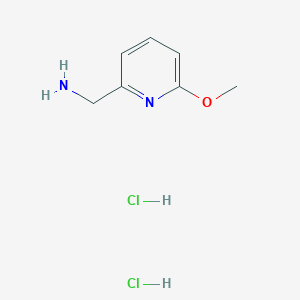
![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)
